

Dorsomorphin Dihydrochloride: A Technical Guide to its Mechanism of Action

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Compound of Interest		
Compound Name:	Dorsomorphin dihydrochloride	
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Abstract

Dorsomorphin, also widely known as Compound C, is a pivotal small molecule inhibitor used extensively in biomedical research. Initially identified for its role in perturbing dorsoventral axis formation in zebrafish, its primary mechanisms of action have been elucidated as the potent, reversible, and ATP-competitive inhibition of AMP-activated protein kinase (AMPK) and the selective inhibition of the Type I bone morphogenetic protein (BMP) receptors ALK2, ALK3, and ALK6.[1][2][3] This dual activity makes it a powerful tool for dissecting a multitude of cellular processes, including energy metabolism, cell differentiation, and developmental signaling. However, its significant off-target effects, most notably on the vascular endothelial growth factor receptor 2 (VEGFR2), necessitate careful experimental design and interpretation of results.[4] This technical guide provides an in-depth overview of the core mechanisms of action of **Dorsomorphin dihydrochloride**, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates.

Core Mechanism of Action

Dorsomorphin dihydrochloride functions as a dual inhibitor, primarily targeting two distinct and critical signaling pathways: the AMP-activated protein kinase (AMPK) pathway and the bone morphogenetic protein (BMP) pathway. Its inhibitory action is achieved through direct competition with ATP for the binding pocket in the catalytic kinase domain of its target proteins. [1][3]



Inhibition of AMP-Activated Protein Kinase (AMPK)

AMPK is a central regulator of cellular energy homeostasis, activated during periods of metabolic stress (e.g., a high AMP:ATP ratio).[1] Dorsomorphin acts as a potent and reversible inhibitor of AMPK.[2][5] By competitively binding to the ATP-binding site on the catalytic α-subunit of AMPK, it prevents the phosphorylation of downstream targets, thereby blocking the kinase's activity.[1] This inhibition reverses the metabolic switch promoted by AMPK, which typically involves the downregulation of anabolic processes (e.g., fatty acid and protein synthesis) and the upregulation of catabolic processes (e.g., fatty acid oxidation and glucose uptake). A key downstream effect of AMPK inhibition by Dorsomorphin is the prevention of the inactivation of Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid synthesis.[4][5]

Inhibition of Bone Morphogenetic Protein (BMP) Signaling

Dorsomorphin was first identified as an inhibitor of the BMP signaling pathway.[1] It selectively targets the Type I BMP receptors, specifically ALK2 (Activin A receptor type I), ALK3 (BMP receptor type IA), and ALK6 (BMP receptor type IB).[5][6] In the canonical BMP signaling cascade, the binding of a BMP ligand to a complex of Type I and Type II receptors leads to the phosphorylation and activation of the Type I receptor. The activated Type I receptor then phosphorylates the downstream effector proteins, SMAD1, SMAD5, and SMAD8.[7] These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes, such as the Inhibitor of DNA binding (Id) family of proteins.[7][8][9] Dorsomorphin blocks the kinase activity of ALK2, ALK3, and ALK6, thereby preventing the phosphorylation of SMAD1/5/8 and the subsequent transcription of BMP-responsive genes.[4][6]

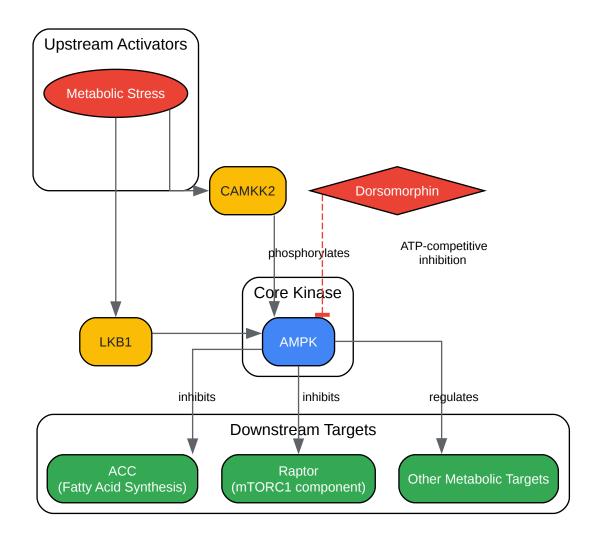
Signaling Pathways

The inhibitory actions of Dorsomorphin have profound effects on the AMPK and BMP signaling pathways.

AMPK Signaling Pathway

The diagram below illustrates the canonical AMPK signaling pathway and the point of inhibition by Dorsomorphin.





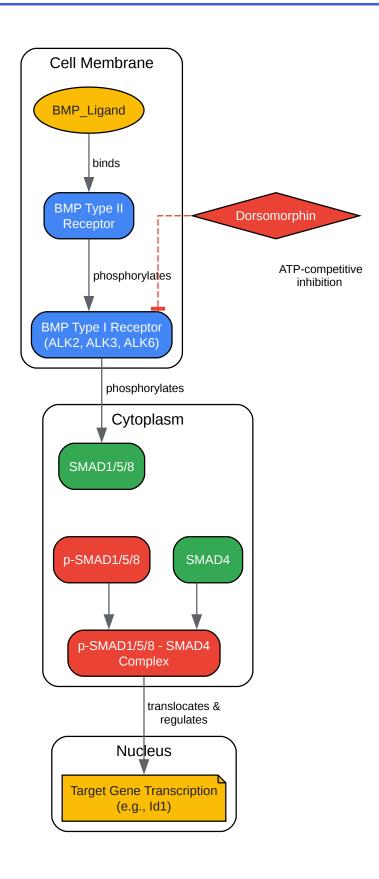
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Dorsomorphin inhibits AMPK, preventing downstream target phosphorylation.

BMP Signaling Pathway

The following diagram depicts the canonical BMP signaling pathway and illustrates how Dorsomorphin intervenes.





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Dorsomorphin blocks BMP Type I receptors, inhibiting SMAD phosphorylation.



Quantitative Data

The inhibitory activity of **Dorsomorphin dihydrochloride** against its primary targets and a key off-target kinase is summarized below. These values are crucial for determining appropriate experimental concentrations and for understanding the compound's selectivity profile.



Target Kinase	Alias	Assay Type	Ki	IC50	References
Primary Targets					
AMPK	Cell-free kinase assay	109 nM	[4][5]		
ALK2	ACVR1	Luciferase reporter assay	~0.2 µM	[6]	
ALK3	BMPR1A	Luciferase reporter assay	~0.5 μM	[6]	
ALK6	BMPR1B	Luciferase reporter assay	~5 μM	[6]	
Significant Off-Target					
VEGFR2	KDR, Flk-1	In vitro kinase assay	25.1 nM	[2]	
Cell-Based Assays					
BMP4- induced p- SMAD1/5/8	In-Cell Western	0.47 μΜ	[6][8]		
Uveal Melanoma Cell Viability	92-1 cells	Cell viability assay	6.526 μM	[10]	
Uveal Melanoma Cell Viability	MP46 cells	Cell viability assay	10.13 μΜ	[10]	



Uveal Melanoma Cell Viability	OMM2.5 cells	Cell viability assay	31.45 μΜ	[10]
Uveal Melanoma Cell Viability	Mel270 cells	Cell viability assay	8.39 μΜ	[10]

Note: IC50 and Ki values can vary depending on the specific assay conditions, substrate concentrations, and cell types used.

Experimental Protocols

Detailed methodologies are essential for the effective application and accurate interpretation of results obtained using Dorsomorphin.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of Dorsomorphin.



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A generalized workflow for studying the effects of Dorsomorphin.

Preparation and Handling of Dorsomorphin Dihydrochloride

Proper preparation and storage are critical for maintaining the compound's activity and ensuring experimental reproducibility.



- Reconstitution: **Dorsomorphin dihydrochloride** is soluble in aqueous solutions like water and PBS (up to ~1 mg/mL), and in DMSO (up to ~20 mM with gentle warming).[6][11] For cell culture experiments, a concentrated stock solution (e.g., 10 mM) is typically prepared in high-quality, anhydrous DMSO.[8][12]
- Storage: The lyophilized powder should be stored at -20°C, desiccated, and is stable for at least 24 months.[8] Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C (for up to 3 months) or -80°C for longer-term storage.[8] Aqueous solutions are not recommended for storage for more than one day.[6]
- Application in Cell Culture: When treating cells, the DMSO stock solution should be diluted directly into pre-warmed cell culture medium to the final desired concentration. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
 [8]

In Vitro AMPK Kinase Assay (Radiometric)

This assay directly measures the kinase activity of AMPK in a cell-free system and is used to determine the IC50 or Ki of Dorsomorphin.

- Materials:
 - Partially purified or recombinant active AMPK enzyme.[4]
 - SAMS peptide (a synthetic substrate for AMPK).[4]
 - [y-33P]ATP.
 - Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 5 mM MgCl₂, 0.8 mM DTT, 0.8 mM EDTA, 0.025% BSA).[1]
 - 100 μM AMP solution.[4]
 - Dorsomorphin dihydrochloride stock solution (in DMSO).
 - 1% Phosphoric acid.



- P81 phosphocellulose paper.
- Scintillation counter.
- Procedure:
 - Prepare a reaction mixture containing the kinase buffer, 100 μM AMP, and 50 μM SAMS peptide.[4]
 - Add varying concentrations of Dorsomorphin (or DMSO as a vehicle control) to the reaction tubes.
 - Initiate the reaction by adding the purified AMPK enzyme.
 - Immediately add 100 μM ATP supplemented with [y-33P]ATP (0.5 μCi per reaction).[4]
 - Incubate the reaction at 30°C for 10-15 minutes.[1]
 - Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
 - Wash the P81 papers three times with 1% phosphoric acid to remove unincorporated [y-³³P]ATP.[1]
 - Air dry the papers and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of AMPK inhibition for each Dorsomorphin concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Western Blot for BMP-Induced SMAD1/5/8 Phosphorylation

This cell-based assay is used to assess the inhibitory effect of Dorsomorphin on the BMP signaling pathway.

Materials:



- A cell line responsive to BMP (e.g., C2C12 myoblasts).[1]
- Complete and serum-free cell culture medium.
- Recombinant BMP4 ligand.[1]
- Dorsomorphin dihydrochloride stock solution (in DMSO).
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[13]
- Primary antibodies: anti-phospho-SMAD1/5/8 and anti-total SMAD1 or a loading control (e.g., β-actin).[14]
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate (ECL).

Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Serum-starve the cells for 4-6 hours.[1]
- Pre-treat the cells with varying concentrations of Dorsomorphin (or DMSO as a vehicle control) for 30-60 minutes.[14]
- Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4) for 30-60 minutes.[14]
- Wash the cells twice with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates (e.g., using a BCA assay).
- Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
 [13]



- Incubate the membrane with the primary anti-phospho-SMAD1/5/8 antibody overnight at 4°C.[13]
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
- Detect the signal using a chemiluminescent substrate.
- Data Analysis: To ensure equal protein loading, the membrane can be stripped and reprobed with an antibody against total SMAD1 or a housekeeping protein.[1] Quantify the band intensities and normalize the phospho-SMAD1/5/8 signal to the total SMAD1 or loading control signal.

Cell Viability Assay (CCK-8)

This assay is used to determine the cytotoxic or cytostatic effects of Dorsomorphin on a cell population.

- Materials:
 - Cell line of interest.
 - 96-well cell culture plates.
 - Complete cell culture medium.
 - Dorsomorphin dihydrochloride stock solution (in DMSO).
 - Cell Counting Kit-8 (CCK-8) reagent.
- Procedure:
 - Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 μL of medium).[15]
 - Incubate the plate for 24 hours to allow for cell attachment.



- Treat the cells with a range of Dorsomorphin concentrations (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
- Add 10 μL of CCK-8 reagent to each well.[15]
- Incubate the plate for 1-4 hours at 37°C.[15]
- Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from wells with medium only. Plot the cell viability against the log of the Dorsomorphin concentration to determine the IC50 value.

Off-Target Effects and Considerations

A critical aspect of using Dorsomorphin is the awareness of its off-target activities. The most significant off-target is the potent inhibition of VEGFR2 (KDR), a key receptor in the angiogenesis signaling pathway.[4][16] This can lead to anti-angiogenic effects that may be mistakenly attributed to the inhibition of AMPK or BMP signaling.[4] Therefore, when studying processes such as vascular development, it is crucial to use appropriate controls and consider more selective inhibitors, such as DMH1 for the BMP pathway, to validate findings.[4][16]

Conclusion

Dorsomorphin dihydrochloride is an invaluable pharmacological tool for the interrogation of AMPK and BMP signaling pathways. Its ATP-competitive mechanism of action provides a direct means of inhibiting these key cellular regulators. However, its utility is intrinsically linked to a thorough understanding of its dual-target profile and significant off-target effects, particularly on VEGFR2. By employing the detailed protocols and quantitative data presented in this guide, researchers can more effectively design experiments, interpret results, and leverage the full potential of this potent inhibitor to advance our understanding of cellular signaling in health and disease.

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